molecular formula C10H10N6O3 B14641372 1,7-Bis(diazonio)-4-(3-diazonio-2-oxidoprop-2-en-1-yl)hepta-1,6-diene-2,6-bis(olate) CAS No. 55756-19-9

1,7-Bis(diazonio)-4-(3-diazonio-2-oxidoprop-2-en-1-yl)hepta-1,6-diene-2,6-bis(olate)

Cat. No.: B14641372
CAS No.: 55756-19-9
M. Wt: 262.23 g/mol
InChI Key: GOODAXGOPOSUNQ-UHFFFAOYSA-N
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Description

1,7-Bis(diazonio)-4-(3-diazonio-2-oxidoprop-2-en-1-yl)hepta-1,6-diene-2,6-bis(olate) is a complex organic compound characterized by multiple diazonium groups and a conjugated diene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Bis(diazonio)-4-(3-diazonio-2-oxidoprop-2-en-1-yl)hepta-1,6-diene-2,6-bis(olate) typically involves the following steps:

    Formation of the Diene Backbone: The initial step involves the synthesis of the hepta-1,6-diene backbone. This can be achieved through a series of aldol condensations and subsequent dehydration reactions.

    Introduction of Diazonium Groups: The diazonium groups are introduced via diazotization reactions. This involves the reaction of primary amines with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions.

    Oxidation: The final step involves the oxidation of the intermediate compound to introduce the oxidoprop-2-en-1-yl groups. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity. Key considerations include:

    Temperature Control: Maintaining low temperatures during diazotization to prevent decomposition of diazonium salts.

    Purification: Use of recrystallization or chromatography techniques to purify the final product.

    Safety Measures: Handling of diazonium compounds with care due to their potential explosiveness.

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(diazonio)-4-(3-diazonio-2-oxidoprop-2-en-1-yl)hepta-1,6-diene-2,6-bis(olate) can undergo various types of chemical reactions, including:

    Substitution Reactions: The diazonium groups can participate in electrophilic aromatic substitution reactions, where they are replaced by other nucleophiles such as halides, hydroxides, or amines.

    Oxidation-Reduction Reactions: The compound can undergo redox reactions, particularly involving the oxidoprop-2-en-1-yl groups.

    Coupling Reactions: The diazonium groups can engage in azo coupling reactions with phenols or aromatic amines, forming azo compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium halides, sodium hydroxide, or primary amines under mild conditions.

    Oxidation-Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Coupling Reactions: Phenols or aromatic amines in the presence of a base such as sodium hydroxide.

Major Products

    Substitution Products: Halogenated, hydroxylated, or aminated derivatives of the original compound.

    Azo Compounds: Formed through coupling reactions, these compounds are often brightly colored and used as dyes.

Scientific Research Applications

1,7-Bis(diazonio)-4-(3-diazonio-2-oxidoprop-2-en-1-yl)hepta-1,6-diene-2,6-bis(olate) has several scientific research applications:

    Materials Science: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable diazonium salts.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, particularly in the formation of azo compounds.

    Biological Research: Investigated for its potential use in bioconjugation and labeling of biomolecules.

    Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1,7-Bis(diazonio)-4-(3-diazonio-2-oxidoprop-2-en-1-yl)hepta-1,6-diene-2,6-bis(olate) involves its ability to form stable diazonium salts, which can then participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application:

    In Organic Synthesis: Acts as an electrophile in substitution and coupling reactions.

    In Biological Systems: Can form covalent bonds with nucleophilic sites on biomolecules, facilitating bioconjugation.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(diazonio)benzene: A simpler diazonium compound with similar reactivity but lacking the extended conjugated system.

    2,6-Diazonio-4-oxidoprop-2-en-1-ylbenzene: Another diazonium compound with oxidoprop-2-en-1-yl groups but a different backbone structure.

Uniqueness

1,7-Bis(diazonio)-4-(3-diazonio-2-oxidoprop-2-en-1-yl)hepta-1,6-diene-2,6-bis(olate) is unique due to its extended conjugated diene structure and multiple diazonium groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring stable diazonium salts and versatile reactivity.

Properties

CAS No.

55756-19-9

Molecular Formula

C10H10N6O3

Molecular Weight

262.23 g/mol

IUPAC Name

1,7-didiazo-4-(3-diazo-2-oxopropyl)heptane-2,6-dione

InChI

InChI=1S/C10H10N6O3/c11-14-4-8(17)1-7(2-9(18)5-15-12)3-10(19)6-16-13/h4-7H,1-3H2

InChI Key

GOODAXGOPOSUNQ-UHFFFAOYSA-N

Canonical SMILES

C(C(CC(=O)C=[N+]=[N-])CC(=O)C=[N+]=[N-])C(=O)C=[N+]=[N-]

Origin of Product

United States

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